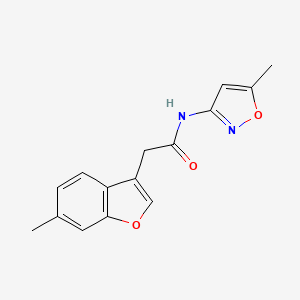
1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine, also known as IPP, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a piperidine derivative that has been shown to exhibit strong binding affinity for the μ-opioid receptor, which is involved in pain perception and addiction.
作用機序
The mechanism of action of 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine involves its strong binding affinity for the μ-opioid receptor, which is involved in pain perception and addiction. This compound acts as a partial agonist at the μ-opioid receptor, producing analgesic effects without causing respiratory depression or tolerance. This compound also acts as an antagonist at the κ-opioid receptor, which is involved in stress and anxiety, suggesting that it may have anxiolytic effects as well.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of pain. This compound has also been shown to attenuate the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction. This compound has been shown to have a favorable safety profile, with no evidence of respiratory depression or tolerance in animal studies.
実験室実験の利点と制限
The advantages of using 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine in lab experiments include its potent analgesic effects, favorable safety profile, and potential therapeutic applications in pain management and addiction treatment. The limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for research on 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine. One direction is to investigate the potential anxiolytic effects of this compound, due to its antagonism at the κ-opioid receptor. Another direction is to explore the potential therapeutic applications of this compound in the treatment of other types of pain, such as neuropathic pain. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine involves the reaction of 5-isopropyl-2-methoxybenzyl chloride with piperidine in the presence of a base, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to exhibit potent analgesic effects in animal models of pain, without causing respiratory depression or tolerance. This compound has also been shown to attenuate the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
特性
IUPAC Name |
[1-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(2)18-6-7-20(25-3)19(14-18)15-22-12-8-17(9-13-22)21(24)23-10-4-5-11-23/h6-7,14,16-17H,4-5,8-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRFRCZEJGCHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5373811.png)
![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5373823.png)
![ethyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5373827.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5373829.png)

![N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)
![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
![1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5373866.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5373872.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5373875.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5373877.png)

![N-({5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-furyl}methyl)-N-methylmethanesulfonamide](/img/structure/B5373889.png)
![4-{[5-imino-2-[(3-methylphenoxy)methyl]-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5373906.png)